Neorauflavane
Overview
Description
Neorauflavane is a natural compound primarily found in certain plants, such as those belonging to the Cotinus and Wood Blue families. It is a yellow or brown crystalline solid with a bitter taste. This compound is known for its potent tyrosinase inhibitory activity, making it a valuable compound in the pharmaceutical and cosmetic industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neorauflavane can be synthesized through various chemical reactions involving phenolic compounds. The synthesis typically involves the extraction of phenolic compounds from plants like Campylotropis hirtella, followed by purification and crystallization processes .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources, followed by chemical synthesis to enhance purity and yield. The process includes solvent extraction, chromatographic purification, and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Neorauflavane undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various quinone derivatives.
Reduction: It can be reduced to form different hydroquinone derivatives.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Strong nucleophiles like sodium methoxide and potassium tert-butoxide are commonly used.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant biological and chemical properties .
Scientific Research Applications
Neorauflavane has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying tyrosinase inhibition and other enzymatic reactions.
Biology: Investigated for its effects on melanin production and its potential role in treating hyperpigmentation disorders.
Medicine: Explored for its potential in treating neurodegenerative diseases like Parkinson’s disease due to its tyrosinase inhibitory activity.
Industry: Utilized in the cosmetic industry for its skin-whitening properties and in the pharmaceutical industry for developing new therapeutic agents .
Mechanism of Action
Neorauflavane exerts its effects primarily through the inhibition of tyrosinase, an enzyme involved in melanin production. It binds to the active site of tyrosinase, preventing the enzyme from catalyzing the oxidation of tyrosine to dihydroxyphenylalanine (DOPA) and subsequently to dopaquinone. This inhibition reduces melanin production, making this compound effective in treating hyperpigmentation disorders .
Comparison with Similar Compounds
Kojic Acid: Another potent tyrosinase inhibitor used in the cosmetic industry for skin whitening.
Arbutin: A glycosylated hydroquinone used for its skin-lightening properties.
Hydroquinone: A well-known skin-lightening agent with strong tyrosinase inhibitory activity
Uniqueness of Neorauflavane: this compound is unique due to its high potency as a tyrosinase inhibitor, with an IC50 value of 30 nanomolar for monophenolase activity and 500 nanomolar for diphenolase activity. This makes it significantly more effective than other similar compounds like kojic acid .
Properties
IUPAC Name |
4-(5-methoxy-2,2-dimethyl-7,8-dihydro-6H-pyrano[3,2-g]chromen-7-yl)benzene-1,3-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-21(2)7-6-15-19(26-21)10-18-16(20(15)24-3)8-12(11-25-18)14-5-4-13(22)9-17(14)23/h4-7,9-10,12,22-23H,8,11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKVRTIAGSMQLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C3C(=C2OC)CC(CO3)C4=C(C=C(C=C4)O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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